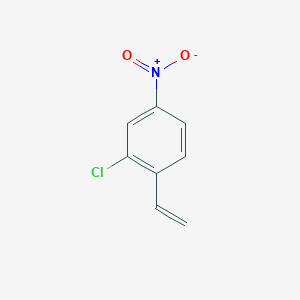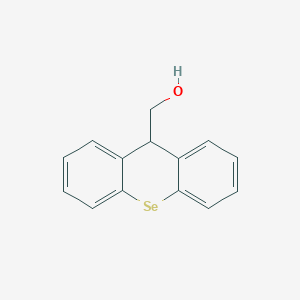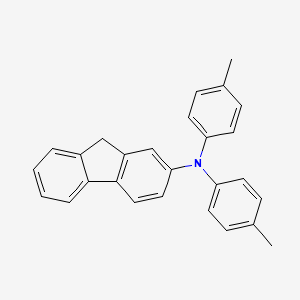
1,4-Bis(4-decoxyphenyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-decoxyphenyl)-2-methylbenzene is an organic compound known for its unique structural properties It consists of a benzene ring substituted with two 4-decoxyphenyl groups and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-decoxyphenyl)-2-methylbenzene typically involves the reaction of 1,4-dibromo-2-methylbenzene with 4-decoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1,4-Bis(4-decoxyphenyl)-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
1,4-Bis(4-decoxyphenyl)-2-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 1,4-Bis(4-decoxyphenyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,4-Bis(4-hexyloxyphenyl)-2-methylbenzene
- 1,4-Bis(4-octyloxyphenyl)-2-methylbenzene
- 1,4-Bis(4-decyloxyphenyl)-2,6-diphenyl pyrylium hexafluoroantimonate
Uniqueness
1,4-Bis(4-decoxyphenyl)-2-methylbenzene is unique due to its specific structural features, which confer distinct physical and chemical properties. Its longer alkoxy chains compared to similar compounds may result in different solubility, melting points, and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
162047-76-9 |
|---|---|
分子式 |
C39H56O2 |
分子量 |
556.9 g/mol |
IUPAC 名称 |
1,4-bis(4-decoxyphenyl)-2-methylbenzene |
InChI |
InChI=1S/C39H56O2/c1-4-6-8-10-12-14-16-18-30-40-37-25-20-34(21-26-37)36-24-29-39(33(3)32-36)35-22-27-38(28-23-35)41-31-19-17-15-13-11-9-7-5-2/h20-29,32H,4-19,30-31H2,1-3H3 |
InChI 键 |
SKZMQQGEYYKMOG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
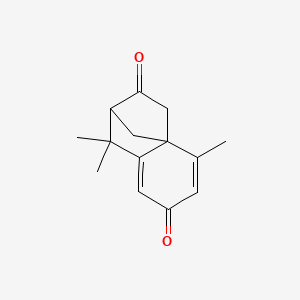
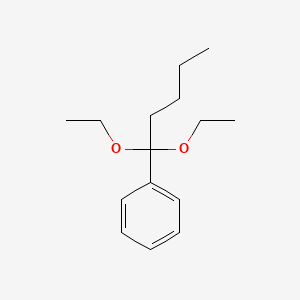
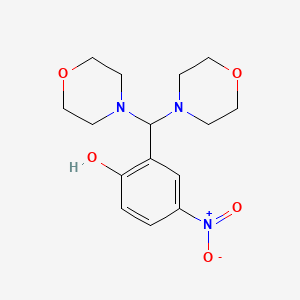
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
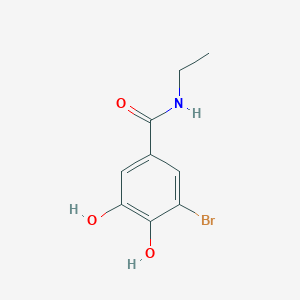
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
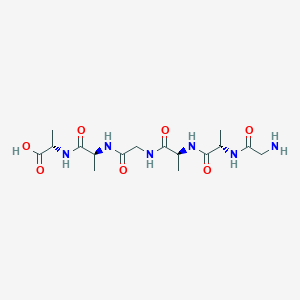
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
